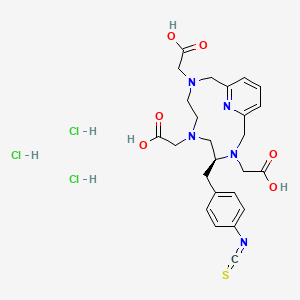

p-SCN-Bn-PCTA (hydrochloride)

Description

Overview of p-SCN-Bn-PCTA (hydrochloride) in Radiopharmaceutical Science

p-SCN-Bn-PCTA (hydrochloride), chemically known as para-isothiocyanatobenzyl-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid hydrochloride, is a specialized organic molecule designed for use in radiopharmaceutical science. researchgate.net It functions as a bifunctional chelator (BFC), meaning it has two distinct functional parts. medchemexpress.com The first is the PCTA macrocycle, a cage-like structure that securely binds to radiometals. The second is the para-isothiocyanatobenzyl (p-SCN-Bn) group, which acts as a reactive linker for covalently attaching the chelator to a biomolecule, such as an antibody or a peptide. medchemexpress.comaxispharm.com This dual functionality allows for the creation of radioimmunoconjugates, where a radioactive metal is stably held by the PCTA core and guided to a specific biological target by the biomolecule. medchemexpress.comnih.gov This targeted delivery is crucial for enhancing the effectiveness of diagnostic imaging techniques like Positron Emission Tomography (PET) and for developing targeted radiotherapeutics. axispharm.com

Rationale for Bifunctional Chelator Design in Radiometal Chelation

The development of bifunctional chelators is a cornerstone of modern radiopharmaceutical chemistry. nih.govnih.gov Metallic radionuclides, while offering ideal properties for nuclear medicine applications, cannot be directly attached to targeting molecules like antibodies or peptides. nih.govresearchgate.net A bifunctional chelator acts as an essential bridge. nih.gov One part of the molecule, the chelating agent, forms a highly stable complex with the radiometal, preventing its release in the body. nih.govresearchgate.net The other part, a reactive functional group, allows for covalent bonding to a targeting biomolecule. nih.govmdpi.com

Historical Context and Evolution of PCTA-based Chelators

The field of chelation therapy dates back to the early 20th century with the synthesis of EDTA. wikipedia.org In radiopharmaceuticals, the development of bifunctional chelators has progressed from linear (acyclic) chelators like DTPA to macrocyclic (cyclic) chelators like DOTA and NOTA. mdpi.com Macrocyclic chelators generally form more stable complexes with radiometals. snmjournals.org DOTA, for instance, has been a "workhorse" in the field due to its versatility in chelating numerous radiometals. mdpi.com

However, the quest for even better chelators has continued, aiming for faster radiolabeling kinetics at milder conditions (like room temperature) and enhanced stability. mdpi.comacs.org This led to the development of PCTA-based chelators. A key feature of the PCTA ligand is the incorporation of a pyridine (B92270) ring into its macrocyclic framework. researchgate.net This structural element contributes to faster complexation kinetics with several important radiometals compared to traditional chelators like DOTA. researchgate.netacs.org Researchers have synthesized and evaluated various bifunctional versions of PCTA, including p-NO2-Bn-PCTA and p-SCN-Bn-PCTA, to explore their utility in different radiopharmaceutical applications, such as with Gallium-68 (B1239309) and Copper-64. mdpi.comsnmjournals.orgacs.org Studies have shown that Ga-radiolabeled PCTA complexes can exhibit superior stability compared to their DOTA counterparts. mdpi.com

Significance of Isothiocyanate Linkage in Bioconjugation

The para-isothiocyanatobenzyl (p-SCN-Bn) group is a critical component of p-SCN-Bn-PCTA, enabling its attachment to biomolecules. axispharm.com The isothiocyanate group (-N=C=S) is a reactive moiety that readily forms a stable covalent bond, specifically a thiourea (B124793) linkage, with primary amine groups (-NH2) found on proteins and peptides. tdblabs.secore.ac.uk These primary amines are typically present at the N-terminus of a protein or on the side chain of lysine (B10760008) residues. core.ac.ukwiley-vch.de

This method of bioconjugation is widely used in biochemistry and has several advantages. The reaction between isothiocyanates and amines is efficient and can proceed under relatively mild conditions. tdblabs.se The resulting thiourea bond is very stable, which is essential for ensuring that the radiolabeled chelator remains attached to the targeting biomolecule as it circulates in the body. tdblabs.secore.ac.uk While isothiocyanates can also react with other nucleophiles like thiols (from cysteine residues), their high selectivity for amines makes them a reliable tool for protein labeling. core.ac.uknih.govnih.gov The use of an isothiocyanate linker is a well-established strategy in the creation of immunoconjugates for both imaging and therapeutic purposes. axispharm.commdpi.com

Scope and Objectives of Research on p-SCN-Bn-PCTA

Research on p-SCN-Bn-PCTA is driven by the need for more effective and stable radiopharmaceuticals. The primary objectives of investigating this compound include:

Comparative Evaluation: Systematically comparing the radiolabeling efficiency and stability of p-SCN-Bn-PCTA with other established bifunctional chelators like DOTA, NOTA, and DTPA derivatives for various radiometals such as ⁶⁴Cu, ⁶⁸Ga, and ⁹⁰Y. researchgate.netsnmjournals.orgacs.org

Optimizing Radiolabeling Conditions: Determining the ideal conditions (temperature, pH, concentration) to achieve rapid and high-yield radiolabeling of biomolecules conjugated with p-SCN-Bn-PCTA. acs.org For example, studies have shown that PCTA-RGD conjugates can be labeled with ⁶⁸Ga in over 95% yield at room temperature within 5 minutes. acs.org

Developing Novel Radioimmunoconjugates: Using p-SCN-Bn-PCTA to develop new targeted agents for PET imaging and radioimmunotherapy. mdpi.com A notable example is the development of ⁶⁴Cu-labeled NCAB001, an anti-EGFR antibody, for imaging pancreatic cancer. mdpi.com

Assessing In Vivo Performance: Evaluating the biodistribution and stability of radiopharmaceuticals developed with p-SCN-Bn-PCTA in preclinical models to ensure that the radiolabeled conjugate effectively targets the intended disease site with minimal off-target accumulation. acs.org

Ultimately, the goal is to leverage the favorable properties of the PCTA chelator—namely its rapid complexation kinetics and the high stability of its radiometal complexes—to create superior radiopharmaceuticals for clinical use. researchgate.netacs.org

Research Findings on p-SCN-Bn-PCTA and Related Chelators

| Chelator Conjugate | Initial Radiolabeling Efficiency (%) | Stability in Saline over 48 hr (%) | Stability in Serum over 48 hr (%) |

|---|---|---|---|

| p-SCN-Bn-PCTA-Rituximab | >99 | >97 | >94 |

| p-SCN-Bn-DOTA-Rituximab | >99 | >97 | >94 |

| p-SCN-Bn-NOTA-Rituximab | >99 | >97 | 97.5 ± 3 |

| p-SCN-Bn-OXO-DO3A-Rituximab | >99 | >97 | >94 |

| p-SCN-Bn-DTPA-Rituximab | 92 | 85 | <40 |

| CHX-A”-DTPA-Rituximab | >99 | >97 | <40 |

| Chelator | Labeling Efficiency | Stability vs. Apo-transferrin | In Vivo Clearance |

|---|---|---|---|

| p-NO₂-Bn-PCTA | More efficient than DOTA | Relatively inert | Kidney clearance, similar to DOTA |

| p-NO₂-Bn-DOTA | Required heating or longer time | Intermediate stability (>20% Ga loss in <1 hr) | Kidney clearance |

| p-NO₂-Bn-NOTA | More efficient than DOTA | Relatively inert | Rapid blood/muscle clearance, higher kidney retention |

| p-NO₂-Bn-Oxo | More efficient than DOTA | Kinetically labile | Unstable in vivo |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H32Cl3N5O6S |

|---|---|

Molecular Weight |

637.0 g/mol |

IUPAC Name |

2-[(4S)-3,9-bis(carboxymethyl)-4-[(4-isothiocyanatophenyl)methyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-6-yl]acetic acid;trihydrochloride |

InChI |

InChI=1S/C25H29N5O6S.3ClH/c31-23(32)14-28-8-9-29(15-24(33)34)13-22(10-18-4-6-19(7-5-18)26-17-37)30(16-25(35)36)12-21-3-1-2-20(11-28)27-21;;;/h1-7,22H,8-16H2,(H,31,32)(H,33,34)(H,35,36);3*1H/t22-;;;/m0.../s1 |

InChI Key |

OKAAFRRYKFQFDW-NNUMAELLSA-N |

Isomeric SMILES |

C1CN(CC2=NC(=CC=C2)CN([C@H](CN1CC(=O)O)CC3=CC=C(C=C3)N=C=S)CC(=O)O)CC(=O)O.Cl.Cl.Cl |

Canonical SMILES |

C1CN(CC2=NC(=CC=C2)CN(C(CN1CC(=O)O)CC3=CC=C(C=C3)N=C=S)CC(=O)O)CC(=O)O.Cl.Cl.Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for P Scn Bn Pcta Hydrochloride

Retrosynthetic Analysis of the PCTA Core

Retrosynthetic analysis of the p-SCN-Bn-PCTA molecule reveals that the core structure is the 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid (PCTA) ligand. This macrocyclic compound is composed of a 1,4,7-triazacyclononane (B1209588) (TACN) ring fused with a pyridine (B92270) moiety and functionalized with three acetic acid arms. The key disconnections in a retrosynthetic approach involve:

Removal of the p-isothiocyanatobenzyl (p-SCN-Bn) group to yield the PCTA-amine precursor.

De-alkylation of the carboxylate arms to reveal the PCTA macrocycle.

Breaking the bonds formed during the cyclization to create the pyridine-containing acyclic precursor and the TACN macrocycle.

Further deconstruction of the TACN ring to its acyclic precursor, diethylenetriamine (B155796).

This analysis guides the forward synthesis, starting from simpler, commercially available precursors.

Synthesis of the 1,4,7-Triazacyclononane (TACN) Macrocycle

The synthesis of the 1,4,7-triazacyclononane (TACN) macrocycle is a foundational step. wikipedia.org A common and effective method is the Richman-Atkins synthesis. lookchem.com This procedure typically involves the high-dilution cyclization of a di-tosylated amine with a di-tosylated diol.

An alternative and often higher-yielding approach involves the reaction of diethylenetriamine with a sulfonylation agent, such as tosyl chloride, in an aqueous medium with an inorganic base to form a sulfonamidated diethylenetriamine. google.comgoogle.com This intermediate is then cyclized with a two-carbon homologating agent like ethylene (B1197577) glycol ditosylate. google.com The tosyl protecting groups are subsequently removed using strong acidic conditions, such as concentrated sulfuric acid, to yield the TACN macrocycle. lookchem.comgoogle.com

| Method | Precursors | Key Reagents | Typical Yield |

| Richman-Atkins Synthesis | N,N′,N″-tritosyldiethylenetriamine, Ethylene glycol ditosylate | Sodium hydride | ~71% for the protected macrocycle lookchem.com |

| Improved Aqueous Method | Diethylenetriamine, Tosyl chloride, Ethylene glycol ditosylate | Inorganic base (e.g., K₂CO₃), H₂SO₄ for deprotection | ~75% for the protected macrocycle google.comgoogle.com |

| "Crab-like" Cyclization | Diethylenetriamine, Chloroacetaldehyde | Not specified | Outperforms other methods researchgate.net |

Functionalization of the TACN Core to PCTA

With the TACN macrocycle in hand, the next stage is its functionalization to form the PCTA ligand. This involves the incorporation of a pyridine ring and the attachment of three carboxylate arms. A common strategy is to react a suitably protected TACN derivative with a pyridine-containing electrophile that also bears the precursors to the carboxylic acid arms.

More specifically, PCTA can be synthesized from N, N′, N″-tristosyl-(S)-2-(p-nitrobenzyl)-diethylenetriamine, which is prepared from L-nitrophenylalanine. nih.gov This process highlights a convergent synthetic pathway where the pyridine and a portion of the acyclic amine are constructed separately before cyclization. The introduction of the acetic acid arms is typically achieved by alkylation of the secondary amine groups with a suitable reagent like bromoacetic acid or its esters, followed by hydrolysis if necessary.

Introduction of the p-Isothiocyanatobenzyl (p-SCN-Bn) Moiety

The p-isothiocyanatobenzyl (p-SCN-Bn) group is the bifunctional linker that allows for the conjugation of the PCTA chelator to biomolecules, such as antibodies or peptides. nih.gov This reactive group is typically introduced late in the synthetic sequence to avoid its degradation during the preceding steps.

The synthesis of this moiety usually starts with a precursor containing a p-nitrobenzyl group. nih.gov This nitro group is reduced to an amine, often using standard reduction methods like catalytic hydrogenation or reduction with metals such as tin(II) chloride. The resulting aniline (B41778) derivative is then converted to the isothiocyanate by reaction with thiophosgene (B130339) or a thiophosgene equivalent. nih.govsmolecule.com This reaction must be performed under carefully controlled, anhydrous conditions to prevent the formation of byproducts.

Synthesis of the Hydrochloride Salt Form

The final step in the synthesis is the formation of the hydrochloride salt of p-SCN-Bn-PCTA. medchemexpress.eumedchemexpress.com This is generally achieved by treating the final purified compound with hydrochloric acid in a suitable solvent. The hydrochloride salt form often improves the stability and solubility of the compound, particularly in aqueous solutions, which is advantageous for subsequent bioconjugation and radiolabeling procedures. The product is then typically isolated by precipitation or lyophilization.

Optimization of Synthetic Pathways

Protecting Group Strategy: The choice of protecting groups for the amine functionalities is critical. Tosyl groups are common but require harsh conditions for removal. lookchem.comgoogle.com Alternative protecting groups that can be removed under milder conditions are continuously being explored.

Cyclization Conditions: The efficiency of the macrocyclization step is often a bottleneck. Optimization of reaction concentration (high dilution), temperature, and the choice of base can significantly improve yields. lookchem.com The use of a template ion, such as lithium, has been shown to enhance the yield of certain TACN syntheses. researchgate.net

Purification Methods: Each intermediate and the final product must be rigorously purified. Optimization of chromatographic techniques (e.g., column chromatography, HPLC) is essential for obtaining high-purity material. nih.govmdpi.com

Convergent vs. Linear Synthesis: A convergent approach, where different fragments of the molecule are synthesized separately and then combined, can be more efficient than a linear synthesis where the molecule is built step-by-step. nih.gov

Advanced Spectroscopic and Chromatographic Methods for Precursor Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for assessing the purity of each intermediate and the final product. nih.govmdpi.com Different column types (e.g., reversed-phase C18) and mobile phases are used depending on the polarity of the compound being analyzed. mdpi.com

Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), is used to confirm the molecular weight of the synthesized compounds and to identify any impurities. mdpi.comchromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the synthesized molecules and to confirm that the desired transformations have occurred. utrgv.edu

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups, such as the isothiocyanate group (-NCS), which has a characteristic strong absorption. mdpi.com

| Technique | Purpose | Information Obtained |

| HPLC | Purity assessment and purification | Retention time, peak purity, separation of isomers nih.govmdpi.com |

| LC-MS | Molecular weight confirmation and impurity identification | Mass-to-charge ratio of the parent ion and fragments mdpi.comchromatographyonline.com |

| NMR | Structural elucidation | Chemical shifts, coupling constants, integration (proton count) utrgv.edu |

| FTIR | Functional group identification | Characteristic vibrational frequencies of functional groups mdpi.com |

By employing these rigorous synthetic and analytical methodologies, high-quality p-SCN-Bn-PCTA (hydrochloride) can be produced for its critical role in advancing molecular imaging and targeted radiotherapy.

Scalability Considerations in Precursor Synthesis

The synthesis of the foundational 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) ring, which is the structural core of PCTA, presents a significant challenge for industrial-scale production. While classic laboratory methods like the Richman-Atkins synthesis exist, they are often not suitable for large volumes. google.com More industrially viable processes have been developed to improve yield, reduce cost, and simplify procedures. One such method involves the cyclotetramerization of N-benzylaziridine, which can be prepared in situ, followed by debenzylation. google.com This approach is advantageous for large-scale operations as it avoids the complex purification steps associated with traditional methods.

The following table compares different approaches for synthesizing the core cyclen macrocycle, a critical component of the PCTA precursor.

| Synthetic Method | Key Reagents | Scale | Advantages | Disadvantages |

|---|---|---|---|---|

| Richman-Atkins Synthesis | Tosyl-protected amines, Sodium ethanolate | Lab-scale | Well-established, reliable for small quantities | Multi-step, uses protecting groups, requires chromatography, low overall yield |

| Cyclocondensation of Linear Precursors | Triethylenetetramine, Glyoxal | Lab to Pilot-scale | Alternative to tosyl-based routes | Can produce multiple byproducts, requiring careful purification google.com |

| Cyclotetramerization of Aziridine | N-benzylaziridine (prepared in situ), p-TsOH, Pd/C for debenzylation | Industrial-scale | Cost-effective, uses readily available materials, simplified purification via crystallization google.com | Requires handling of reactive intermediates |

A plausible synthetic sequence for producing the p-NO2-Bn-PCTA precursor at a significant scale, based on analogous chemistries, is outlined below. The focus for scalability is on maximizing yield at each step and utilizing purification methods like crystallization or precipitation over chromatography.

| Step | Reaction | Key Reagents | Primary Scalability Challenge | Mitigation Strategy |

|---|---|---|---|---|

| 1 | Synthesis of Pyridine-Containing Macrocycle | Di-tosylated pyridine derivative, di-tosylated diamine | Ring-closure reaction yield | High-dilution conditions, optimization of reaction time and temperature |

| 2 | Detosylation | HBr/Acetic Acid or Na/NH₃ | Handling of corrosive reagents, purification of the free macrocycle | Use of alternative, less harsh deprotection methods if available |

| 3 | Alkylation with Nitrobenzyl Group | PCTA macrocycle, p-nitrobenzyl bromide | Controlling mono-alkylation vs. poly-alkylation | Careful control of stoichiometry and reaction conditions |

| 4 | Carboxymethylation | p-NO₂-Bn-PCTA macrocycle, Bromoacetic acid or tert-butyl bromoacetate | Ensuring complete alkylation of all secondary amines | Use of excess alkylating agent, pH control |

| 5 | Deprotection (if esters used) | Trifluoroacetic acid (TFA) or HCl | Removal of acid and purification of final precursor | Precipitation and recrystallization to isolate the final product researchgate.net |

Radiochemistry and Complexation Studies

General Principles of Radiometal Chelation by PCTA Ligands

The 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene (PCTA) backbone is a macrocyclic ligand that provides a pre-organized cavity for coordinating with metal ions. The presence of the pyridine (B92270) moiety within the macrocycle is a key feature that distinguishes PCTA-based chelators from others like DOTA. This structural element is believed to contribute to faster complexation kinetics with many radiometals of interest. researchgate.net The nitrogen and oxygen donor atoms from the pyridine ring and the acetate (B1210297) arms, respectively, create a strong coordination cage around the radiometal, leading to the formation of stable complexes. The isothiocyanate group (-SCN) serves as a versatile linker, enabling the covalent attachment of the chelator to biomolecules such as peptides and antibodies for targeted delivery of radionuclides.

The chelation process is a multi-step reaction involving the displacement of solvent molecules from the radiometal's coordination sphere and the sequential binding of the donor atoms of the PCTA ligand. The thermodynamic stability and kinetic inertness of the resulting radiometal-PCTA complex are crucial for its in vivo applications, preventing the release of the radionuclide and its non-specific accumulation in the body.

Investigation of Radiometal Binding Kinetics with p-SCN-Bn-PCTA

The efficiency and speed at which a chelator binds to a radiometal are critical factors in the preparation of radiopharmaceuticals. The following subsections detail the complexation kinetics of p-SCN-Bn-PCTA with several clinically relevant radiometals.

¹¹¹In Complexation

Currently, there is limited specific data available in the public domain detailing the complexation kinetics of Indium-111 with p-SCN-Bn-PCTA. However, based on the general principles of PCTA ligands, it is anticipated that the complexation would be efficient.

⁶⁸Ga Complexation

Gallium-68 (B1239309) is a widely used positron-emitting radionuclide for PET imaging. Studies have shown that p-SCN-Bn-PCTA can be effectively radiolabeled with ⁶⁸Ga. When conjugated to a cyclo-RGDyK peptide, the resulting PCTA-RGD conjugate achieved a radiochemical yield (RCY) of over 95% at room temperature within 5 minutes. For higher effective specific activities, gentle heating at 40°C was employed.

¹⁷⁷Lu Complexation

Lutetium-177 is a therapeutic radionuclide with increasing importance in targeted radionuclide therapy. While specific kinetic studies for the complexation of ¹⁷⁷Lu with p-SCN-Bn-PCTA are not extensively detailed in available literature, a study on a similar PCTA-NCS ligand showed that the ¹⁷⁷Lu complex could be obtained in high radiolabeling yields at ambient temperature and exhibited excellent in vitro stability. nih.gov

Other Relevant Radiometals (e.g., ⁹⁰Y, ²²⁵Ac, ⁸⁹Zr, ⁶⁴Cu, ⁵²Mn)

Yttrium-90 (B1217062) is a high-energy beta-emitter used in radionuclide therapy. The complexation of ⁹⁰Y with p-SCN-Bn-PCTA has been investigated, demonstrating that quantitative complexation does not occur at room temperature for up to one hour. researchgate.net However, heating at 80°C for a few minutes is sufficient to achieve a radiolabeling yield of over 95%. researchgate.netresearchgate.net

Actinium-225 is a potent alpha-emitting radionuclide for targeted alpha therapy. There is currently a lack of specific studies on the complexation kinetics of ²²⁵Ac with p-SCN-Bn-PCTA.

Copper-64 is a versatile radionuclide used for both PET imaging and therapy. p-SCN-Bn-PCTA has been shown to be a highly effective chelator for ⁶⁴Cu. When conjugated to the antibody trastuzumab, ⁶⁴Cu-PCTA-trastuzumab was prepared at room temperature with a radiochemical yield of over 95% in less than 30 minutes. nih.gov This was significantly faster than the analogous DOTA conjugate, which required 2 hours to achieve an 88% yield under the same conditions. nih.gov Another study involving rituximab (B1143277) conjugates also demonstrated high labeling efficiency (>99%) for ⁶⁴Cu with p-SCN-Bn-PCTA. nih.gov

Manganese-52 is a positron-emitting radionuclide with potential for PET imaging. Currently, there is no specific information available regarding the complexation kinetics of ⁵²Mn with p-SCN-Bn-PCTA.

Chelation Efficiency and Radiochemical Yield Optimization

Optimizing the conditions for radiolabeling is crucial for the successful preparation of radiopharmaceuticals. Several factors, including pH, temperature, reaction time, and the molar ratio of the chelator to the radiometal, can significantly influence the chelation efficiency and the final radiochemical yield.

For ⁹⁰Y complexation , studies have shown that temperature is a critical parameter. While room temperature labeling is inefficient, heating at 80°C for a short period dramatically increases the radiochemical yield to over 95%. researchgate.net The molar ratio of yttrium to PCTA also plays a role, with high yields being achievable across various ratios. researchgate.net However, the presence of trace metal impurities such as Cu(II), Zn(II), Co(II), and Fe(III) can significantly reduce the complexation yield. researchgate.net

In the case of ⁶⁴Cu , high radiochemical yields (>95%) can be achieved with p-SCN-Bn-PCTA at room temperature within 30 minutes, indicating very favorable kinetics. nih.gov This rapid and efficient labeling at mild conditions is a significant advantage, especially when working with temperature-sensitive biomolecules. Studies have also shown that macrocyclic chelators like PCTA provide superior stability for the ⁶⁴Cu complex in serum compared to acyclic chelators like DTPA derivatives. nih.gov

For ⁶⁸Ga , radiolabeling with p-SCN-Bn-PCTA conjugates can be performed efficiently at room temperature, although gentle heating to 40°C can help in achieving higher effective specific activities.

Radiocomplex Stability Studies in vitro

The stability of the radiocomplex is paramount for its successful application in vivo. A stable complex ensures that the radiometal remains chelated and does not dissociate, which could lead to non-specific accumulation in non-target tissues. The stability of p-SCN-Bn-PCTA radiocomplexes has been evaluated through several in vitro studies.

The resistance of a radiocomplex to transchelation by serum proteins and other endogenous metal-binding molecules is a key indicator of its in vivo stability. The 68Ga-labeled PCTA-RGD conjugate has demonstrated high stability in human serum, with over 90% of the complex remaining intact after 4 hours of incubation.

Radiocomplexes of p-SCN-Bn-PCTA with 64Cu have shown exceptional stability in serum. When conjugated to the antibody rituximab, the 64Cu-PCTA complex was very stable, with less than 6% dissociation of the 64Cu over a 48-hour period in serum nih.govresearchgate.net. Another study with a 64Cu-PCTA-trastuzumab conjugate reported that it was more than 95% intact after 24 hours and approximately 80% intact after 48 hours in serum nih.gov. This high stability is a significant advantage over some other chelators, such as DOTA, which can show lower stability with 64Cu under similar conditions nih.gov.

| Radiometal | Conjugate | Serum Stability (Time) | % Intact |

| 68Ga | PCTA-RGD | 4 h | >90 |

| 64Cu | PCTA-rituximab | 48 h | >94 |

| 64Cu | PCTA-trastuzumab | 24 h | >95 |

| 64Cu | PCTA-trastuzumab | 48 h | ~80 |

The stability of a radiocomplex across a range of pH values is important, as it may encounter different physiological environments in vivo. A study on the closely related chelator, p-NO2-Bn-PCTA, demonstrated that its complexes with 67/68Ga were highly kinetically stable, with little degradation or loss of the radiometal after 24 hours of incubation at pH 2 finechem-mirea.ru.

Long-term stability is particularly important for radiometals with longer half-lives, such as 64Cu (t1/2 = 12.7 hours). As mentioned previously, 64Cu-labeled PCTA-rituximab conjugates have demonstrated excellent long-term stability, with over 94% of the complex remaining intact after 48 hours in serum nih.govresearchgate.net.

For the shorter-lived 68Ga (t1/2 = 68 minutes), stability studies are typically conducted over a few hours. The high stability of the 68Ga-PCTA-RGD conjugate for at least 4 hours is well within the useful timeframe for PET imaging with this radionuclide. These findings underscore the robustness of the PCTA macrocycle in securely chelating these radiometals over extended periods relevant to their clinical use.

Characterization of Radiometal Complexes

The bifunctional chelator p-SCN-Bn-PCTA has been successfully used to form stable complexes with various radiometals, notably Gallium-68 (⁶⁸Ga) and Yttrium-90 (⁹⁰Y). The characterization of these complexes involves assessing the radiolabeling efficiency, reaction kinetics, and stability.

For ⁶⁸Ga, conjugates of p-SCN-Bn-PCTA, such as PCTA-RGD, can be radiolabeled with high efficiency. Studies have shown that a greater than 95% radiochemical yield (RCY) can be achieved within 5 minutes at room temperature acs.orgnih.gov. The specific activity of the resulting ⁶⁸Ga-PCTA-RGD complex can be enhanced by gentle heating, reaching up to 55 MBq/nmol with a 95% RCY at 40 °C acs.orgnih.gov. The stability of the ⁶⁸Ga-labeled conjugate has been evaluated in serum, where it remained over 90% stable after 4 hours acs.orgnih.gov. Specifically, at the 4-hour mark, the ⁶⁸Ga-PCTA-RGD complex showed a stability of 93 ± 2% acs.orgnih.gov.

Complexation with ⁹⁰Y requires more stringent conditions. Quantitative complexation of ⁹⁰Y with p-SCN-Bn-PCTA does not occur efficiently at room temperature, even after an hour researchgate.net. However, heating the reaction to 80 °C significantly accelerates the kinetics, allowing for a radiolabeling yield of over 95% to be achieved within just a few minutes researchgate.net. This demonstrates that an elevated temperature is crucial for favorable complexation kinetics with ⁹⁰Y researchgate.net. The resulting ⁹⁰Y-PCTA complex can be characterized using radio-HPLC, where it shows a distinct retention time of 18.2 minutes, clearly separating it from free ⁹⁰Y researchgate.net. Furthermore, macrocyclic radioimmunoconjugates of PCTA labeled with Copper-64 (⁶⁴Cu) have demonstrated high stability in serum, with less than 6% dissociation of the radiometal over a 48-hour period researchgate.net.

| Radiometal | Reaction Conditions | Radiochemical Yield (RCY) | Stability | Reference |

|---|---|---|---|---|

| Gallium-68 (⁶⁸Ga) | Room temperature, 5 min | >95% | 93 ± 2% in serum after 4 h | acs.orgnih.gov |

| Gallium-68 (⁶⁸Ga) | 40 °C | 95% (up to 55 MBq/nmol) | Not specified | acs.orgnih.gov |

| Yttrium-90 (⁹⁰Y) | 80 °C, a few minutes | >95% | Not specified | researchgate.net |

| Copper-64 (⁶⁴Cu) | Not specified | Not specified | >94% in serum after 48 h | researchgate.net |

Metal Ion Selectivity and Competition Assays

The presence of trace metal ion impurities can significantly impact the radiochemical yield of ⁹⁰Y complexation with bifunctional chelators. Competition assays have been performed to evaluate the selectivity of p-SCN-Bn-PCTA for ⁹⁰Y in the presence of other metal ions such as Copper(II), Zinc(II), Cobalt(II), and Iron(III) researchgate.netresearchgate.net.

These studies reveal that p-SCN-Bn-PCTA is highly sensitive to the presence of competing metal ions researchgate.net. The complexation yield of ⁹⁰Y is significantly reduced by Cu(II), Zn(II), and Co(II) ions. Adverse effects become evident at concentrations beyond 5 ppm for both Cu(II) and Zn(II), and at 10 ppm for Co(II) researchgate.netresearchgate.net.

Notably, p-SCN-Bn-PCTA is most sensitive to the presence of Fe(III) ions when compared to other chelators like p-SCN-Bn-DTPA and p-SCN-Bn-DOTA researchgate.net. While Fe(III) has minimal effect on the ⁹⁰Y complexation with DOTA and DTPA derivatives at low levels, it substantially reduces the complexation yield with PCTA researchgate.netresearchgate.net. This high sensitivity suggests that p-SCN-Bn-PCTA could potentially be used as an indicator for assessing the chemical purity of ⁹⁰Y solutions derived from generators researchgate.netresearchgate.net. In contrast, Zirconium(IV) ions were found to have only a minimal effect on the complexation at lower concentrations researchgate.netresearchgate.net.

| Competing Metal Ion | Concentration Threshold for Interference | Effect on ⁹⁰Y Complexation Yield | Reference |

|---|---|---|---|

| Copper(II) (Cu²⁺) | > 5 ppm | Significant reduction | researchgate.netresearchgate.net |

| Zinc(II) (Zn²⁺) | > 5 ppm | Significant reduction | researchgate.netresearchgate.net |

| Cobalt(II) (Co²⁺) | > 10 ppm | Significant reduction | researchgate.netresearchgate.net |

| Iron(III) (Fe³⁺) | Low levels | Significant reduction (higher sensitivity than DOTA/DTPA) | researchgate.net |

| Zirconium(IV) (Zr⁴⁺) | Low concentrations | Minimal effect | researchgate.netresearchgate.net |

Conjugation Methodologies and Bioconjugate Chemistry

Principles of Isothiocyanate-Amine Conjugation

The conjugation of p-SCN-Bn-PCTA to biological molecules is achieved through the reaction of its isothiocyanate (-N=C=S) functional group with primary amines (-NH2). This reaction is a cornerstone of bioconjugation chemistry due to its efficiency and the stability of the resulting bond.

The fundamental principle involves the nucleophilic attack of a primary amine on the electrophilic carbon atom of the isothiocyanate group. This process forms a stable thiourea (B124793) linkage (-NH-C(S)-NH-). nih.govmedchemexpress.com Isothiocyanates are notably more stable in aqueous solutions and common solvents compared to their isocyanate counterparts, making them well-suited for biochemical applications. nih.govmedchemexpress.com

The reaction kinetics are dependent on several factors, particularly the pH of the reaction medium. The reaction with amines is favored under slightly alkaline conditions, typically in a pH range of 8 to 9.5. mdpi.comnih.gov At this pH, the primary amine groups, such as the ε-amino group of lysine (B10760008) residues in proteins, are deprotonated and thus more nucleophilic, facilitating the reaction. nih.gov Buffers containing free amines, such as Tris or glycine, must be avoided as they would compete with the target biomolecule for reaction with the isothiocyanate group. medchemexpress.com

Conjugation of p-SCN-Bn-PCTA to Biomolecules

The isothiocyanate group of p-SCN-Bn-PCTA enables its straightforward attachment to a wide array of biomolecules that possess accessible primary amine groups. nih.gov This versatility has led to its use in modifying peptides, antibodies, and other biological scaffolds for applications in molecular imaging and radiotherapy. researchgate.netrsc.org

Peptides are valuable targeting vectors due to their high affinity and specificity for disease-related markers. Covalent modification of peptides with chelators like p-SCN-Bn-PCTA is a key strategy for developing targeted radiopharmaceuticals. rsc.orgresearchgate.net The primary amine at the N-terminus or on the side chain of lysine residues provides a site for conjugation.

A notable example is the conjugation of p-SCN-Bn-PCTA to the cyclic peptide cyclo-RGDyK, which targets the αvβ3 integrin, a receptor often overexpressed in tumor vasculature. researchgate.net In a comparative study, both p-SCN-Bn-PCTA and p-SCN-Bn-NOTA were successfully conjugated to cyclo-RGDyK. The resulting PCTA-RGD conjugate retained its high affinity for the target receptor and demonstrated efficient radiolabeling with Gallium-68 (B1239309) (⁶⁸Ga).

| Parameter | ⁶⁸Ga-PCTA-RGD | ⁶⁸Ga-NOTA-RGD |

|---|---|---|

| Radiolabeling Condition | >95% RCY at RT (5 min); higher specific activity with gentle heat (40°C) | >95% RCY at RT (5 min) |

| Serum Stability (4h) | 93 ± 2% | 98 ± 1% |

| Kidney Uptake (2h post-injection) | 1.1 ± 0.5% | 2.7 ± 1.3% |

The study highlighted that while both conjugates performed similarly, the ⁶⁸Ga-PCTA-RGD conjugate showed significantly lower kidney uptake, which can be advantageous in reducing renal radiation dose during imaging or therapy.

Monoclonal antibodies (mAbs) and their fragments are widely used for targeted delivery due to their high specificity. The p-SCN-Bn-PCTA chelator is conjugated to mAbs by targeting the solvent-exposed primary amine groups on the side chains of lysine residues. nih.gov This reaction results in a stable radioimmunoconjugate after subsequent radiolabeling.

Studies have demonstrated the successful conjugation of p-SCN-Bn-PCTA to antibodies such as trastuzumab (which targets the HER2/neu receptor) and the anti-EGFR antibody NCAB001. rsc.org A key parameter in antibody conjugation is the chelator-to-antibody ratio (CAR), which can influence the immunoreactivity and pharmacokinetic properties of the final product. For NCAB001, a 5:1 molar ratio of p-SCN-Bn-PCTA to antibody during conjugation resulted in an average of approximately three PCTA molecules per antibody.

A comparative study evaluated the efficiency of p-SCN-Bn-PCTA against other bifunctional chelators for ⁶⁴Cu radiolabeling of trastuzumab. The results showed that PCTA-trastuzumab could be radiolabeled with high efficiency under mild, room temperature conditions, outperforming the commonly used p-SCN-Bn-DOTA. rsc.org

| Chelator Conjugate | Radiolabeling Conditions | Radiochemical Yield (RCY) | Tumor Uptake (24h) |

|---|---|---|---|

| PCTA-trastuzumab | Room Temp, <30 min | >95% | Higher than DOTA conjugate |

| Oxo-DO3A-trastuzumab | Room Temp, <30 min | >95% | Higher than DOTA conjugate |

| DOTA-trastuzumab | Room Temp, 2 h | 88% | Baseline |

The superior radiolabeling efficiency and higher tumor uptake of the ⁶⁴Cu-PCTA-trastuzumab conjugate underscore the advantages of the PCTA macrocycle for antibody-based imaging. rsc.org

The functionalization of nanoparticle surfaces with bifunctional chelators like p-SCN-Bn-PCTA is a promising strategy for developing advanced imaging probes and drug delivery systems. While specific literature detailing the use of p-SCN-Bn-PCTA for this purpose is limited, the underlying chemical principles are well-established.

The strategy typically involves nanoparticles, such as those made of silica, that have been pre-functionalized to present primary amine groups on their surface. The isothiocyanate group of p-SCN-Bn-PCTA can then react with these surface amines to covalently attach the chelator. This approach has been demonstrated with isothiocyanate-functionalized mesoporous silica nanoparticles, which were shown to react efficiently with primary amines in aqueous media. nih.gov

Furthermore, other derivatives of the PCTA chelator have been successfully immobilized onto silica nanoparticles, confirming the compatibility of the PCTA core with such solid supports. researchgate.net This evidence supports the feasibility of using p-SCN-Bn-PCTA to functionalize aminated nanoparticle surfaces, thereby enabling them to be labeled with radiometals for applications like PET-MRI dual-modality imaging.

Beyond peptides and proteins, p-SCN-Bn-PCTA can be conjugated to other targeting scaffolds, such as nucleic acid aptamers. Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity. For conjugation, aptamers can be synthesized with a 5'- or 3'-amine modification.

In one study, p-SCN-Bn-PCTA was conjugated to the A10-3.2 RNA aptamer, which targets the prostate-specific membrane antigen (PSMA). mdpi.com The aptamer was modified with a 5'-primary amine group. The conjugation reaction proved to be highly efficient, yielding the desired PCTA-aptamer conjugate with high purity after purification. mdpi.com This work established key parameters for the successful conjugation of p-SCN-Bn-PCTA to RNA aptamers, paving the way for their use as targeted radiopharmaceutical agents. mdpi.com

Optimization of Conjugation Reaction Parameters

The efficiency and success of conjugating p-SCN-Bn-PCTA to a biomolecule depend on the careful optimization of several reaction parameters, including pH, temperature, reaction time, and the molar ratio of reactants.

pH : As noted, a slightly alkaline pH (typically 8.0-9.5) is optimal for the isothiocyanate-amine reaction, as it ensures the amine groups are sufficiently deprotonated and nucleophilic. mdpi.com

Temperature : Conjugation reactions are often performed at room temperature or with gentle heating. For instance, conjugating p-SCN-Bn-PCTA to an antibody was performed overnight at 37°C, while conjugation to an RNA aptamer was conducted at 40°C. mdpi.com While higher temperatures can increase reaction rates, they must be chosen carefully to avoid denaturation of the biomolecule.

Molar Ratio : The molar ratio of p-SCN-Bn-PCTA to the biomolecule is a critical parameter to control the degree of labeling. An excess of the chelator is typically used to drive the reaction to completion. Ratios ranging from 5:1 to 50:1 (chelator:biomolecule) have been reported in the literature, depending on the biomolecule and the desired number of attached chelators. mdpi.com

Reaction Time : The optimal reaction time can vary from a few hours to overnight. For aptamer conjugation, it was noted that reaction times exceeding 5 hours could lead to unwanted side products. mdpi.com Monitoring the reaction's progress via techniques like HPLC is often employed to determine the optimal endpoint.

| Biomolecule | pH | Temperature (°C) | Molar Ratio (Chelator:Biomolecule) | Reaction Time | Reference |

|---|---|---|---|---|---|

| Antibody (NCAB001) | Not specified | 37 | 5:1 | Overnight | |

| RNA Aptamer (A10-3.2) | 8-9 | 40 | 50:1 | < 5 hours | mdpi.com |

| Peptide (cyclo-RGDyK) | Not specified | 40 (for labeling) | Not specified | Not specified |

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

| p-SCN-Bn-PCTA | (4S)-4-((4-Isothiocyanatophenyl)methyl)-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid |

| DOTA | 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid |

| NOTA | 1,4,7-triazacyclononane-1,4,7-triacetic acid |

| p-SCN-Bn-DOTA | S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid |

| p-SCN-Bn-NOTA | S-2-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid |

| Oxo-DO3A | 1-Oxa-4,7,10-triazacyclododecane-4,7,10-triacetic acid |

| Tris | Tris(hydroxymethyl)aminomethane |

| HPLC | High-Performance Liquid Chromatography |

| RCY | Radiochemical Yield |

| PET | Positron Emission Tomography |

| MRI | Magnetic Resonance Imaging |

| EGFR | Epidermal Growth Factor Receptor |

| HER2 | Human Epidermal Growth factor Receptor 2 |

| PSMA | Prostate-Specific Membrane Antigen |

pH Control and Buffer Systems

The reaction between the isothiocyanate group of p-SCN-Bn-PCTA and the primary amines of a biomolecule is highly pH-dependent. The nucleophilic amine must be in its unprotonated state to react efficiently. Therefore, conjugation is typically performed under slightly alkaline conditions.

Commonly employed buffer systems and pH ranges include:

Sodium Bicarbonate Buffer: A pH of 8.7 is often used for conjugating p-SCN-Bn-PCTA to antibodies. nih.gov

HEPES Buffer: Solutions buffered to pH 8.5 have been utilized for antibody conjugation. nih.gov

Phosphate-Buffered Saline (PBS): In some protocols, a PBS buffer at pH 8.0 has been used. nih.gov

Sodium Carbonate Buffer: For adjusting the pH of antibody solutions to between 8.9 and 9.0 prior to adding the chelator. nih.gov

Maintaining the pH within the optimal range of approximately 8.5 to 9.0 is crucial. A lower pH would lead to protonation of the amine groups, reducing their nucleophilicity and hindering the reaction. Conversely, a significantly higher pH could risk denaturation or degradation of the biomolecule, compromising its biological activity.

Stoichiometry of Reactants

The stoichiometry, or the molar ratio of p-SCN-Bn-PCTA to the biomolecule, is a key parameter that dictates the average number of chelator molecules conjugated to each biomolecule. This is often referred to as the chelator-to-antibody ratio (CAR). A higher molar excess of the chelator generally leads to a higher degree of conjugation. However, excessive conjugation can negatively impact the immunoreactivity and pharmacokinetic properties of the biomolecule. Therefore, the stoichiometry must be carefully optimized for each specific application.

| Biomolecule | Target | Molar Excess of Chelator to Biomolecule | Reference |

| Trastuzumab | Antibody | 20-fold | nih.gov |

| Cetuximab | Antibody | 100-fold | nih.gov |

| LLP2A-PEG4 | Peptidomimetic | Not specified, direct conjugation | nih.gov |

The goal is to achieve a sufficient number of attached chelators for effective radiolabeling without altering the biological function of the targeting molecule. For instance, studies with the antibody rituximab (B1143277) conjugated with similar isothiocyanate-functionalized chelators resulted in an average of 6.1 to 8.8 chelator groups per antibody molecule, which was deemed suitable for successful radiolabeling. nih.gov

Reaction Temperature and Time

Reaction temperature and duration are critical variables that influence both the efficiency of the conjugation and the stability of the biomolecule. These parameters are often interdependent and are optimized to drive the reaction to completion while minimizing potential damage to the protein or peptide.

| Temperature | Duration | Biomolecule Type | Reference |

| 4°C | Overnight | Antibody (Trastuzumab) | nih.gov |

| 4°C | 1 day | Antibody (Cetuximab) | nih.gov |

| Room Temperature | 4 hours | Peptidomimetic | nih.gov |

| 37°C | 1 hour | Antibody (B43.13) | nih.gov |

Lower temperatures, such as 4°C, are often paired with longer incubation times (e.g., overnight) to gently facilitate the reaction while preserving the delicate structure of antibodies. nih.govnih.gov In contrast, milder conditions such as room temperature for a few hours may be sufficient for more robust molecules or when faster conjugation is desired. nih.gov In some cases, elevated temperatures like 37°C are used for shorter periods to accelerate the reaction. nih.gov

Purification and Characterization of p-SCN-Bn-PCTA Bioconjugates

Following the conjugation reaction, the mixture contains the desired bioconjugate, unreacted p-SCN-Bn-PCTA, and potentially aggregated or modified biomolecules. A robust purification and characterization process is essential to isolate the pure conjugate and verify its integrity and quality.

Chromatographic Purification Techniques (e.g., HPLC, size exclusion)

Chromatographic methods are indispensable for purifying p-SCN-Bn-PCTA bioconjugates from smaller, unreacted molecules.

Size Exclusion Chromatography (SEC): This is the most common method for purification. It separates molecules based on their size. The large bioconjugate elutes first, while the smaller, unreacted p-SCN-Bn-PCTA molecules are retained longer. Pre-packed columns, such as PD-10 desalting columns, are frequently used for this purpose. nih.gov

Centrifugal Filters: Devices like Centricon or Vivaspin filters, which have a specific molecular weight cutoff (e.g., 100 kDa), are used to separate the high-molecular-weight antibody conjugate from the low-molecular-weight unreacted chelator through repeated washing and concentration steps. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a size-exclusion column, can be used for both analytical assessment of purity and for purification of the conjugate. nih.gov Reversed-phase HPLC can also be employed for the analysis of smaller peptide conjugates.

Mass Spectrometry for Conjugate Integrity

Mass spectrometry (MS) is a powerful analytical tool used to confirm the successful conjugation and to determine the number of p-SCN-Bn-PCTA molecules attached per biomolecule.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This technique is particularly well-suited for large molecules like antibodies. nih.gov By comparing the mass spectrum of the unconjugated antibody with that of the purified conjugate, the increase in molecular weight can be measured. This mass difference, divided by the molecular weight of a single p-SCN-Bn-PCTA moiety, provides the average chelator-to-antibody ratio. For example, MALDI-TOF analysis of a rituximab conjugate showed two major peaks corresponding to the unconjugated mAb (146,491 Da) and the conjugated mAb (149,873 Da), indicating an average of 6.1 chelator groups per antibody molecule. nih.gov This confirms the covalent attachment and provides a quantitative measure of the conjugation efficiency.

Spectroscopic Analysis of Conjugate Purity

Spectroscopic techniques are employed to assess the purity and structural integrity of the bioconjugate after the labeling and purification process.

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR can be used to confirm the formation of the thiourea bond, which has a characteristic vibrational frequency. This provides direct evidence of the covalent linkage between the chelator and the biomolecule. nih.gov

UV-Vis Spectroscopy: This method is routinely used to determine the protein concentration of the final conjugate solution, which is a critical parameter for subsequent radiolabeling and in vitro or in vivo studies.

Determination of Chelator-to-Biomolecule Ratio

This technique measures the precise molecular weight of the unconjugated biomolecule and the final conjugated product. The mass difference between the two corresponds to the total mass of the attached chelator molecules. By dividing this mass difference by the molecular weight of a single p-SCN-Bn-PCTA molecule, the average number of chelators per biomolecule can be accurately calculated. nih.gov

For example, in studies involving the conjugation of similar isothiocyanate-functionalized chelators to the antibody Rituximab, MALDI-TOF MS was used to determine the average number of chelating groups attached per antibody molecule. The analysis revealed distinct peaks for the unconjugated antibody and the heavier, conjugated antibody, allowing for a precise calculation of the conjugation ratio. nih.gov

Table 1: Example Determination of Chelator-to-Antibody Ratio using MALDI-TOF MS

| Analyte | Observed Molecular Weight (Da) | Calculation | Average Chelator Molecules per Antibody |

| Unconjugated Antibody | 146,477 | - | 0 |

| Chelator-Conjugated Antibody | 151,246 | (151,246 - 146,477) / 527.6* | ~8.8 |

*Note: Calculation based on the molecular weight of p-SCN-Bn-PCTA (527.6 g/mol ) for illustrative purposes. Data derived from a study on a similar chelator. nih.govnih.gov

Preservation of Biomolecule Integrity Post-Conjugation

It is imperative that the conjugation process does not compromise the structural or functional integrity of the target biomolecule. The random attachment of chelators to lysine residues could potentially alter the biomolecule's conformation, block binding sites, or lead to aggregation, thereby reducing its efficacy. biosyn.comnih.gov

Several analytical techniques are employed to verify the integrity of the biomolecule after conjugation:

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This is a common method used to confirm the integrity and purity of proteins and antibodies after conjugation. By comparing the electrophoretic mobility of the conjugated biomolecule to the unconjugated starting material, researchers can verify that the molecule's primary structure remains intact and has not undergone significant degradation or aggregation. researchgate.netnih.gov In studies with conjugated antibodies, SDS-PAGE patterns of the final product should be comparable to the unconjugated control, showing no new bands that would indicate fragmentation. nih.gov

Functional Assays: Beyond structural integrity, functional assays are essential to ensure that the biomolecule retains its biological activity. For antibodies, this involves performing immunoreactivity assays to confirm that the antigen-binding site remains accessible and functional. A loss of immunoreactivity would indicate that the conjugation process has interfered with the antibody's ability to bind to its target. nih.gov

The careful application and validation of these analytical methods ensure that the final bioconjugate is both structurally sound and functionally active, a prerequisite for its use in targeted imaging and therapy.

Table 2: Compound Names Mentioned in this Article

| Abbreviation/Name | Full Chemical Name |

| p-SCN-Bn-PCTA | (4S)-4-((4-Isothiocyanatophenyl)methyl)-3,6,9,15-tetraazabicyclo(9.3.1)pentadeca-1(15),11,13-triene-3,6,9-triacetic acid |

| Rituximab | A chimeric monoclonal antibody against the protein CD20 |

| p-SCN-Bn-DOTA | 2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid |

| p-SCN-Bn-DTPA | 2-(4-Isothiocyanatobenzyl)-diethylenetriaminepentaacetic acid |

| p-SCN-Bn-NOTA | 2-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid |

| p-SCN-Bn-CHX-A"-DTPA | N-[(R)-2-Amino-3-(p-isothiocyanato-phenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid |

Preclinical in Vitro Evaluation of Radioconjugates

Assessment of Radioconjugate Radiochemical Purity and Stability

A critical initial step in the preclinical evaluation of any radioconjugate is the determination of its radiochemical purity and stability. High radiochemical purity ensures that the radioactivity is almost exclusively associated with the intact radioconjugate, minimizing off-target effects. Stability, particularly in biological media, is paramount for the radiopharmaceutical to reach its intended target in vivo.

Serum Stability Studies

The stability of radioconjugates in serum is a key predictor of their in vivo behavior. Studies have demonstrated the high stability of radioconjugates prepared with p-SCN-Bn-PCTA. For instance, a study comparing various bifunctional chelators for the radiolabeling of rituximab (B1143277) with copper-64 (⁶⁴Cu) found that macrocyclic chelator conjugates, including the one with p-SCN-Bn-PCTA, were remarkably stable in serum. Specifically, these macrocyclic radioimmunoconjugates showed less than 6% dissociation of ⁶⁴Cu over a 48-hour period. In another study, ⁶⁴Cu-PCTA-trastuzumab was reported to be over 95% intact after 24 hours and approximately 80% intact after 48 hours in serum.

A new anti-EGFR antibody, NCAB001, was conjugated with p-SCN-Bn-PCTA and labeled with ⁶⁴Cu. The resulting radioconjugate, ⁶⁴Cu-NCAB001, demonstrated excellent stability. A formulation containing acetate (B1210297) buffer, glycine, and polysorbate-80 was developed that stabilized the PCTA-NCAB001 conjugate for a year-long storage and the final ⁶⁴Cu-NCAB001 for up to 24 hours after radiolabeling, with a sufficient radioactivity concentration for clinical use. patsnap.com

| Radioconjugate | Radionuclide | Stability in Serum (48 hours) |

| PCTA-Rituximab | ⁶⁴Cu | >94% intact |

| PCTA-Trastuzumab | ⁶⁴Cu | ~80% intact |

| PCTA-NCAB001 | ⁶⁴Cu | Stable for up to 24 hours |

Lysosomal Stability (if applicable to target)

Information regarding the specific lysosomal stability of radioconjugates utilizing p-SCN-Bn-PCTA is not extensively detailed in the currently available literature. This is an area that warrants further investigation, as the fate of the radiometal-chelator complex within the lysosome is critical for therapeutic applications where the release of the cytotoxic payload in this organelle is desired.

Target-Specific Binding Affinity and Selectivity

For a radioconjugate to be effective, the conjugation of the chelator and radiometal must not significantly impair the binding affinity and selectivity of the targeting biomolecule for its receptor or antigen.

Cell Binding Assays (e.g., saturation binding, competition binding)

Cell binding assays are crucial for quantifying the interaction between a radioconjugate and its target on the cell surface. A study involving a new anti-EGFR antibody, NCAB001, conjugated to p-SCN-Bn-PCTA and labeled with ⁶⁴Cu, determined the dissociation constant (Kd) to be 1.1 nM. mdpi.com This indicates a high binding affinity of the radioconjugate for its target. The immunoreactive fraction of ⁶⁴Cu-NCAB001 was also high, at 91.7%. mdpi.com

In another study, the bifunctional chelator p-SCN-Bn-PCTA was conjugated to the cyclic peptide cyclo-RGDyK. The resulting conjugate, PCTA-RGD, was found to retain its affinity for the α(v)β(3) integrin receptor.

| Radioconjugate | Target Cell Line | Binding Affinity (Kd) | Immunoreactive Fraction |

| ⁶⁴Cu-NCAB001 | HCT116 | 1.1 nM | 91.7% |

| ⁶⁸Ga-PCTA-RGD | (Not specified) | Retained affinity | (Not specified) |

Receptor/Antigen Specificity Studies

Specificity is paramount to ensure that the radioconjugate accumulates at the target site while minimizing uptake in non-target tissues. Studies have confirmed that conjugation with p-SCN-Bn-PCTA does not compromise the specificity of the targeting molecule. For example, the relative binding potency of PCTA-NCAB001 was found to be comparable to that of the unconjugated antibody, cetuximab. patsnap.comnih.gov Similarly, the PCTA-RGD conjugate retained its specificity for the α(v)β(3) receptor. These findings indicate that the p-SCN-Bn-PCTA chelator can be attached to targeting biomolecules without significantly altering their specific binding characteristics.

Internalization Kinetics of Radioconjugates in Target Cells

The rate and extent of internalization of a radioconjugate into its target cell are critical parameters, especially for therapeutic applications where intracellular delivery of the radionuclide is required for efficacy. While some studies have mentioned the evaluation of the internalization rate of p-SCN-Bn-PCTA conjugates, detailed quantitative data from these assessments are not widely available in the current literature. One study involving a ⁶⁸Ga-labeled bombesin (B8815690) antagonist, RM2, which is not a PCTA conjugate, provides an example of such an analysis, showing a GRP-R mediated internalization of 24.4 ± 4.3% at 30 minutes. mdpi.com Further research is needed to specifically quantify the internalization kinetics of various radioconjugates that utilize the p-SCN-Bn-PCTA chelator to fully understand their potential as therapeutic agents.

In Vitro Cellular Retention Studies

While detailed kinetic studies on the long-term cellular retention of p-SCN-Bn-PCTA radioconjugates are not extensively detailed in the available literature, the prerequisite for cellular retention—successful binding to a target cell—is well-documented. In vitro assays are used to confirm that the immunoreactivity of the targeting molecule, such as an antibody, is preserved after conjugation with p-SCN-Bn-PCTA and subsequent radiolabeling.

For instance, studies involving the antibody trastuzumab conjugated with p-SCN-Bn-PCTA and labeled with copper-64 (⁶⁴Cu) confirmed that the immunoreactivity of the antibody was retained. This was verified through cell-based radioassays and flow cytometry, which measure the ability of the radioconjugate to bind specifically to its target receptor, HER2/neu, on cancer cells. The preservation of binding affinity is a critical first step, indicating that the conjugate can effectively target and engage with cells, which is necessary for any subsequent cellular retention and internalization.

Similarly, when the anti-CD20 antibody rituximab was conjugated with p-SCN-Bn-PCTA, the resulting construct was evaluated for its ability to bind to its cellular target. nih.gov These binding assays are essential indirect indicators of the potential for cellular retention, as a conjugate that cannot bind effectively will not be retained.

Influence of Conjugation Site on Biological Activity

The biological activity of a radioconjugate can be significantly influenced by the site and number of chelators attached to the biomolecule. The p-SCN-Bn-PCTA chelator utilizes its isothiocyanate (-SCN) group to form a stable thiourea (B124793) bond with primary amine groups on proteins, predominantly the ε-amino group of lysine (B10760008) residues. nih.govresearchgate.net This conjugation process is generally a random event, occurring at various solvent-accessible lysine residues on the antibody's surface.

The degree of conjugation, or the number of chelators per antibody, is a critical parameter affecting biological activity. While specific studies detailing the effect of varying numbers of p-SCN-Bn-PCTA molecules are limited, research on analogous DOTA-conjugated antibodies provides valuable insights. It has been shown that an increasing number of conjugated chelators can, beyond a certain point, negatively impact the antibody's immunoreactivity. nih.govnih.gov This loss of activity can occur if the chelator attaches to lysine residues within or near the antigen-binding sites of the antibody, sterically hindering its ability to bind to its target. nih.gov For example, in studies with DOTA-rituximab, immunoreactivity was observed to decrease as the average number of DOTA molecules per antibody increased from four to nine. nih.gov

Comparison with Other Chelator Systems in vitro

The selection of a bifunctional chelator is a critical decision in the design of a radiopharmaceutical, with each system offering a unique profile of radiolabeling efficiency, complex stability, and tolerance to impurities. p-SCN-Bn-PCTA has been extensively compared in vitro with other common chelators, particularly derivatives of DOTA and DTPA.

Radiolabeling Efficiency and Conditions

One of the significant advantages of p-SCN-Bn-PCTA is its ability to form complexes with radiometals under milder conditions than DOTA. Studies comparing the radiolabeling of trastuzumab with ⁶⁴Cu showed that the PCTA-trastuzumab conjugate could be prepared with a radiochemical yield (RCY) of over 95% in less than 30 minutes at room temperature. In contrast, the DOTA-trastuzumab conjugate achieved only an 88% RCY after 2 hours under the same conditions. Similarly, when labeling rituximab with ⁶⁴Cu, the PCTA conjugate was efficiently labeled at room temperature, whereas the DOTA conjugate required heating to 37°C. nih.gov

When evaluated with yttrium-90 (B1217062) (⁹⁰Y), p-SCN-Bn-PCTA also demonstrated rapid complexation kinetics, achieving high radiolabeling yields after just a few minutes of heating, a process that can be slower with DOTA. researchgate.netresearchgate.net This capacity for rapid labeling at or near room temperature makes p-SCN-Bn-PCTA a more suitable choice for sensitive biomolecules that may be damaged by heat. nih.gov

Interactive Data Table: Comparison of ⁶⁴Cu-labeled Antibody Conjugates

| Chelator Conjugate | Radiolabeling Conditions | Radiochemical Yield (RCY) | Serum Stability (48h, 37°C) | Reference |

|---|---|---|---|---|

| ⁶⁴Cu-PCTA-Rituximab | Room Temperature, 20 min | >99.5% | ~95% | nih.gov |

| ⁶⁴Cu-DOTA-Rituximab | 37°C | >99.5% | ~96% | nih.gov |

| ⁶⁴Cu-NOTA-Rituximab | Room Temperature, 20 min | >99.5% | ~97.5% | nih.gov |

| ⁶⁴Cu-CHX-A"-DTPA-Rituximab | Room Temperature, 20 min | >99.5% | ~38.2% | nih.gov |

In Vitro Stability

The stability of the radiometal-chelator complex is paramount to ensure the radionuclide remains bound to the targeting molecule. In vitro serum stability assays are used to assess this property. Macrocyclic chelators like p-SCN-Bn-PCTA, DOTA, and NOTA consistently demonstrate superior stability compared to acyclic (linear) chelators like DTPA. nih.gov

When ⁶⁴Cu-labeled rituximab conjugates were incubated in human serum at 37°C, all macrocyclic conjugates, including ⁶⁴Cu-PCTA-rituximab, remained highly stable, with less than 6% dissociation of ⁶⁴Cu over 48 hours. nih.gov In stark contrast, conjugates made with DTPA derivatives showed poor stability, with significant dissociation of the radiometal. nih.gov For example, the stability of ⁶⁴Cu-CHX-A”-DTPA-rituximab was reported to be only 38.2% after 48 hours. nih.gov This highlights the kinetic inertness of the complexes formed by macrocyclic structures like PCTA.

Influence of Metal Ion Impurities

Radiometal solutions, particularly those produced from generators, can contain trace amounts of competing metal ion impurities. These impurities can interfere with the radiolabeling process by competing with the intended radionuclide for the chelator. In vitro studies have shown that p-SCN-Bn-PCTA is notably more sensitive to these impurities than DOTA or DTPA.

In a comparative study of ⁹⁰Y labeling, the presence of metal ions such as copper (Cu(II)), zinc (Zn(II)), and particularly iron (Fe(III)) significantly reduced the complexation yield of ⁹⁰Y with p-SCN-Bn-PCTA. researchgate.netresearchgate.net The adverse effects were apparent at impurity concentrations as low as 5 ppm. researchgate.net In contrast, p-SCN-Bn-DTPA was the least affected by these impurities. researchgate.netevitachem.com A similar trend was observed with gallium-68 (B1239309) (⁶⁸Ga), where other chelators like NOTA showed superior tolerance to metal ion impurities compared to PCTA. nih.gov This sensitivity underscores the need for high-purity radiometal preparations when using p-SCN-Bn-PCTA to ensure high radiochemical yields. researchgate.netevitachem.com

Interactive Data Table: Effect of Fe(III) Impurity on ⁹⁰Y-Chelate Complexation Yield

| Fe(III) Concentration (ppm) | p-SCN-Bn-PCTA (% Yield) | p-SCN-Bn-DOTA (% Yield) | p-SCN-Bn-DTPA (% Yield) | Reference |

|---|---|---|---|---|

| 0 | >99% | >99% | >99% | researchgate.net |

| 5 | <80% | >99% | >99% | researchgate.net |

| 10 | <20% | >99% | >99% | researchgate.net |

| 20 | <10% | ~98% | >99% | researchgate.net |

| 40 | <10% | ~95% | >99% | researchgate.net |

Preclinical in Vivo Evaluation Animal Models of Radioconjugates

General Considerations for Animal Model Selection in Radiopharmaceutical Research

The selection of an appropriate animal model is a foundational step in the preclinical evaluation of radiopharmaceuticals and is crucial for generating data with maximum validity and clinical translatability. researchgate.netnih.gov The primary goal is to use a model that recapitulates the human condition as closely as possible, particularly concerning the biological target and physiological processes under investigation. nih.govnih.gov

Rodent models, especially mice, are frequently used for initial proof-of-principle studies due to their cost-effectiveness and availability of established tumor xenograft models. researchgate.netminervamedica.it For radioconjugates targeting specific cancers, immunodeficient mice (e.g., athymic nu/nu) are often chosen as they can host human tumor xenografts without rejection, allowing for the evaluation of tumor targeting and efficacy. researchgate.netmdpi.com However, it is acknowledged that rodent models have limitations, including differences in size, physiology, and the inherent artificiality of induced tumors compared to spontaneous human cancers. researchgate.netminervamedica.it

For certain research questions, larger animal models may be more appropriate. nih.gov For instance, pigs have been used to study tracers for osteomyelitis because their physiology can, in some respects, offer higher predictive validity for human outcomes. nih.gov Companion animals like dogs and cats, which develop spontaneous tumors, offer models that more accurately reflect the complexity and heterogeneity of human cancers. minervamedica.it The choice of animal model can significantly impact study outcomes, as factors like species-dependent metabolism can alter the behavior and metabolite profile of a radiopharmaceutical. nih.gov Therefore, careful consideration of the research objectives is paramount to select a model that provides the most relevant data for predicting performance in humans. researchgate.net

Biodistribution Studies of Radioconjugates

Biodistribution studies are essential for quantifying the uptake and retention of a radioconjugate in target tissues (like tumors) versus non-target organs and tissues over time. hzdr.de These studies involve administering the radiopharmaceutical to an animal model and subsequently measuring the radioactivity in dissected organs and tissues at various time points. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

While specific biodistribution data for a radioconjugate using the p-SCN-Bn-PCTA chelator was not found in the provided search results, extensive data exists for similar constructs using the closely related DOTA chelator, such as ¹⁷⁷Lu-DOTA-trastuzumab. These studies provide a relevant framework for understanding how a PCTA-based radioconjugate might behave in vivo. For example, in a study with athymic mice bearing LS-174T tumor xenografts, ¹⁷⁷Lu-trastuzumab demonstrated clear tumor targeting. mdpi.com

A time-activity curve (TAC) is a graphical representation of radioactivity concentration within a region of interest over time. wikipedia.org These curves are critical for understanding the uptake and retention kinetics of a radiopharmaceutical in a specific tissue. wikipedia.orgnih.gov In preclinical studies, TACs are generated by plotting the %ID/g in a target tissue, such as a tumor, at multiple time points post-injection.

For instance, studies with ¹⁷⁷Lu-labeled trastuzumab in tumor-bearing mice showed that tumor uptake increased over time, reaching a maximum concentration at 96 hours post-injection and remaining relatively constant up to 168 hours. mdpi.comresearchgate.net This prolonged retention in the tumor is a desirable characteristic for a therapeutic radiopharmaceutical. The peak tumor uptake was reported to be 24.70 ± 10.29 %ID/g at 96 hours. mdpi.com Such data indicates specific and sustained binding to the target receptor on cancer cells.

Table 1: Time-Activity Data for ¹⁷⁷Lu-trastuzumab in Tumor Tissue

| Time Post-Injection (h) | Average Tumor Uptake (%ID/g) | Standard Deviation |

| 24 | 19.89 | 5.45 |

| 48 | 22.56 | 7.89 |

| 72 | 23.15 | 8.12 |

| 96 | 24.70 | 10.29 |

| 168 | 24.11 | 3.61 |

This table is generated based on data reported in studies of ¹⁷⁷Lu-trastuzumab, as a proxy for a PCTA-based radioconjugate. Data compiled from multiple sources. mdpi.comresearchgate.net

Understanding how a radioconjugate accumulates in and is cleared from healthy, non-target organs is crucial for assessing potential toxicity. researchgate.net The primary routes of excretion for radiopharmaceuticals are the renal (urine) and hepatobiliary (bile to feces) pathways. nih.gov The physicochemical properties of the radioconjugate, such as size and lipophilicity, heavily influence its clearance route. nih.govpurdue.edu

In studies with ¹⁷⁷Lu-labeled antibodies, the highest non-target uptake is typically observed in the blood, liver, and spleen. mdpi.comnih.gov For example, with ¹⁷⁷Lu-trastuzumab, the liver showed an initial uptake of 7.80 ± 2.52 %ID/g at 24 hours, which then decreased over time, indicating clearance. mdpi.com The blood pool consistently shows high initial activity, which gradually diminishes as the radioconjugate distributes to tissues or is cleared from circulation. mdpi.comnih.gov Faint visualization of the kidneys in imaging studies suggests this as an alternate route of excretion. nih.gov High uptake in the spleen can be attributed to the normal elimination pathway for antibodies. researchgate.net

Table 2: Biodistribution of ¹⁷⁷Lu-trastuzumab in Non-Target Organs of Athymic Mice

| Organ | 24 h (%ID/g ± SD) | 48 h (%ID/g ± SD) | 96 h (%ID/g ± SD) | 168 h (%ID/g ± SD) |

| Blood | 13.55 ± 1.12 | 13.72 ± 0.79 | 9.85 ± 2.54 | 3.85 ± 1.50 |

| Liver | 7.80 ± 2.52 | 6.54 ± 1.45 | 5.43 ± 1.87 | 3.11 ± 1.01 |

| Spleen | 4.56 ± 1.98 | 4.12 ± 1.10 | 3.89 ± 0.98 | 2.54 ± 0.88 |

| Kidneys | 3.45 ± 0.88 | 3.11 ± 0.76 | 2.87 ± 0.65 | 1.99 ± 0.54 |

| Lungs | 5.12 ± 1.54 | 4.88 ± 1.21 | 3.99 ± 1.03 | 2.76 ± 0.99 |

This table represents compiled data for ¹⁷⁷Lu-DOTA-trastuzumab from preclinical mouse models to illustrate typical non-target accumulation. mdpi.com

The process of conjugating a chelator like p-SCN-Bn-PCTA to a biomolecule can alter its physicochemical properties, which in turn can significantly impact its in vivo biodistribution. mdpi.com Chemical modifications can affect properties like the isoelectric point (pI) of the molecule, potentially influencing its interaction with tissues and clearance mechanisms. mdpi.com

Studies comparing different chelators or varying the number of chelators per antibody have shown a direct impact on pharmacokinetics. For example, increasing the number of DOTA chelators conjugated to an antibody was found to accelerate blood clearance and increase liver uptake, while decreasing accumulation in the tumor. nih.govresearchgate.net This suggests that the conjugation chemistry and the degree of conjugation must be carefully optimized to achieve the desired biodistribution profile. nih.gov The choice of conjugation chemistry itself is critical, as it can inadvertently lead to complement activation, causing large shifts in biodistribution and increased uptake in organs like the lungs. nih.gov Therefore, the specific characteristics of the p-SCN-Bn-PCTA linker and its attachment to a targeting vector would be expected to uniquely influence the resulting radioconjugate's in vivo behavior.

Pharmacokinetic Analysis of Radioconjugates

Pharmacokinetic (PK) analysis describes the time course of a drug's absorption, distribution, metabolism, and excretion. dntb.gov.ua For intravenously administered radioconjugates, the focus is on their distribution and elimination from the body, particularly their clearance from the bloodstream. nih.gov

The rate at which a radioconjugate is cleared from the blood is a key pharmacokinetic parameter. nih.gov This is often determined by collecting blood samples at various times after injection and measuring the radioactivity. The resulting data is plotted to generate a blood clearance curve.

Large molecules like antibodies typically exhibit slow clearance, which is often described by a two-compartment model with an initial rapid distribution phase (alpha phase) followed by a slower elimination phase (beta phase). nih.gov For example, ¹⁷⁷Lu-labeled intact IgG antibodies have shown a long beta half-life (t₁/₂β) of over 2,000 minutes. nih.gov In contrast, smaller antibody fragments clear much more rapidly. nih.gov Studies with ¹⁷⁷Lu-trastuzumab in normal mice revealed high and prolonged retention of radioactivity in the blood, with (19.54 ± 5.09)% of the injected activity per gram remaining at 1 day post-administration and (11.48 ± 3.24)% still present at 7 days. nih.gov This slow clearance allows for more of the radioconjugate to reach the target tumor site but can also contribute to higher radiation doses to healthy tissues.

Renal and Hepatic Excretion Patterns

The excretion patterns of radioconjugates are critical for determining background signal in imaging and off-target radiation doses in therapy. Studies on antibody conjugates using PCTA show a primary route of clearance through the hepatobiliary system, with some renal elimination.

In a comparative study in normal Balb/C mice using the antibody rituximab (B1143277) labeled with ⁶⁴Cu via different chelators, the biodistribution profiles of all stable macrocyclic conjugates, including ⁶⁴Cu-PCTA-rituximab, were largely similar, with most of the radioactivity remaining in the blood pool up to 48 hours post-injection. nih.gov However, a slightly higher accumulation of radioactivity was noted in the feces of animals that received ⁶⁴Cu-PCTA-rituximab, suggesting a component of hepatobiliary clearance for the intact immunoconjugate. nih.gov

Further studies using the antibody trastuzumab in mice also indicated favorable clearance properties for ⁶⁴Cu-PCTA-trastuzumab compared to a DOTA-based conjugate, with lower accumulation of radioactivity in the liver and faster clearance from the kidneys. nih.govnih.gov When cetuximab was conjugated to PCTA and labeled with ¹⁷⁷Lu, biodistribution analysis in mice showed that after the blood, the liver had the highest uptake among non-target organs, reinforcing the role of hepatic clearance. snmjournals.org

Target Uptake and Retention in Disease Models

The efficacy of a targeted radiopharmaceutical is defined by its ability to accumulate and be retained at the site of disease. Preclinical studies in oncology models have demonstrated that p-SCN-Bn-PCTA-based radioconjugates achieve high and specific uptake in tumors.

In a study using a HER2-positive breast cancer model, ⁶⁴Cu-PCTA-trastuzumab showed significantly higher tumor uptake at 24 hours post-injection compared to the more commonly used ⁶⁴Cu-DOTA-trastuzumab. nih.govresearchgate.net This superior uptake at an earlier time point suggests that the PCTA chelator may offer advantages for imaging applications. researchgate.netbohrium.com

Similarly, in an esophageal squamous cell carcinoma (ESCC) model, the uptake of ⁶⁴Cu-PCTA-cetuximab was shown to be dependent on the level of Epidermal Growth Factor Receptor (EGFR) expression. snmjournals.orgnih.gov In tumors with high EGFR expression (TE-8), uptake steadily increased and peaked at 48 hours post-injection. snmjournals.orgnih.gov The therapeutic counterpart, ¹⁷⁷Lu-PCTA-cetuximab, showed even more prolonged retention, with tumor uptake peaking at 120 hours (5 days). nih.gov

| Radioconjugate | Tumor Model | Target | Peak Tumor Uptake (%ID/g) | Time to Peak Uptake | Reference |

|---|---|---|---|---|---|

| ⁶⁴Cu-PCTA-cetuximab | TE-8 (High EGFR) | EGFR | 17.5 ± 4.4 | 48 h | snmjournals.org |

| ⁶⁴Cu-PCTA-cetuximab | TE-4 (Low EGFR) | EGFR | 9.0 ± 0.4 | 48 h | snmjournals.org |

| ¹⁷⁷Lu-PCTA-cetuximab | TE-8 (High EGFR) | EGFR | 55.7 ± 6.5 | 120 h | snmjournals.orgnih.gov |

Tumor-to-Background Ratios (for oncology applications)

High tumor-to-background ratios (TBRs) are essential for clear tumor visualization in diagnostic imaging and for minimizing toxicity in radiotherapy. Radioconjugates using p-SCN-Bn-PCTA have demonstrated superior TBRs compared to those with other chelators.